Einecs 254-455-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39445-33-5 |

|---|---|

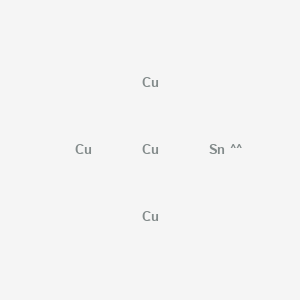

Molecular Formula |

Cu4Sn |

Molecular Weight |

372.89 g/mol |

InChI |

InChI=1S/4Cu.Sn |

InChI Key |

MXFUDVQFLWCGDQ-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Sn] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 254-455-7 would typically involve synthetic routes that are specific to its chemical structure. These methods could include:

Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of various reagents and catalysts under controlled conditions. The exact synthetic route would depend on the desired purity and yield of the compound.

Reaction Conditions: Typical reaction conditions might include specific temperatures, pressures, and pH levels to optimize the reaction efficiency and product quality.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Einecs 254-455-7 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions would depend on the desired transformation and the chemical nature of this compound.

Major Products: The major products formed from these reactions would vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

Einecs 254-455-7 has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in various chemical syntheses and reactions.

Biology: It may have applications in biological studies, such as enzyme inhibition or cellular assays.

Medicine: Potential medicinal applications could include drug development or therapeutic research.

Mechanism of Action

The mechanism of action of Einecs 254-455-7 would depend on its specific chemical structure and the biological or chemical context in which it is used. Generally, the mechanism could involve:

Molecular Targets: Interaction with specific enzymes, receptors, or other molecular targets.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Einecs 254-455-7 can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar chemical structures or functional groups.

Biological Activity

EINECS 254-455-7, also known as 2-Ethylhexyl acrylate (CAS number 103-11-7), is an organic compound commonly used in the production of polymers and coatings. This article explores its biological activity, focusing on its toxicological profile, cellular responses, and potential environmental impacts.

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- Structure : Contains an acrylate functional group, which is reactive and can polymerize easily.

Acute Toxicity

This compound exhibits moderate acute toxicity in various animal models. The following table summarizes key findings from toxicity studies:

| Study Type | Test Organism | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|

| Oral Administration | Rat | 2500 | Gastrointestinal irritation |

| Dermal Application | Rabbit | >2000 | Mild skin irritation |

| Inhalation | Mouse | >20,000 | Respiratory distress at high doses |

Chronic Toxicity

Chronic exposure studies indicate potential reproductive and developmental toxicity. In a study conducted on rats, prolonged exposure resulted in:

- Decreased fertility rates.

- Developmental abnormalities in offspring at high concentrations.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cellular Uptake : this compound is absorbed through the skin and respiratory tract, leading to systemic exposure.

- Metabolism : Once inside the organism, it is metabolized primarily in the liver, where it can form reactive metabolites that may bind to proteins or DNA, leading to cytotoxic effects.

- Genotoxicity : Studies have shown that this compound can induce DNA damage in vitro, as evidenced by increased levels of micronuclei in treated cell lines.

In Vitro Studies

Recent research has utilized various human cell lines to assess the cytotoxic effects of this compound. The following table summarizes findings from key studies:

| Cell Line | Concentration (µM) | Cell Viability (%) | Observed Effects |

|---|---|---|---|

| HepG2 (Liver) | 100 | 70 | Altered gene expression |

| MCF7 (Breast) | 50 | 60 | Induction of apoptosis |

| HUVEC (Endothelial) | 25 | 80 | Increased permeability |

Environmental Impact

This compound poses risks to aquatic environments due to its potential for bioaccumulation and toxicity to aquatic organisms. Studies indicate:

- Significant toxicity to fish species at concentrations above 10 µg/L.

- Bioaccumulation factors suggesting long-term environmental persistence.

Case Studies

- Case Study on Dermal Exposure : A study involving workers in a manufacturing facility revealed that chronic dermal exposure to this compound led to skin sensitization and allergic reactions among a subset of employees.

- Environmental Monitoring : Research conducted near industrial sites showed elevated levels of this compound in local water bodies, correlating with decreased biodiversity in aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.